2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
CAS No.: 892383-98-1
Cat. No.: VC4546016
Molecular Formula: C27H23ClN4O4S
Molecular Weight: 535.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892383-98-1 |
|---|---|
| Molecular Formula | C27H23ClN4O4S |
| Molecular Weight | 535.02 |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23ClN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(28)10-8-16)32-27(20)37-14-23(34)30-21-5-3-4-6-22(21)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
| Standard InChI Key | OFSOWRWRJBFOQW-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5OC)CO |
Introduction
The compound 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic molecule with the molecular formula CHClNOS and a molecular weight of 428.9 g/mol . It is characterized by a complex tricyclic structure containing functional groups such as chlorophenyl, hydroxymethyl, and sulfanyl substituents. The compound's CAS number is 892384-22-4, making it identifiable in chemical databases .
Structural Features
The compound's structure includes:
-
A tricyclic core with a fused oxa-triazine ring system.
-
A chlorophenyl group, contributing to its potential biological activity.
-
A hydroxymethyl group, which may enhance solubility and reactivity.
-
A sulfanyl-acetamide side chain, often associated with bioactivity in medicinal chemistry.
The structural complexity suggests it could interact with biological targets via multiple mechanisms.
Synthesis Pathway
Although specific synthetic pathways for this compound are not directly available in the provided sources, similar compounds are often synthesized through:
-
Cyclization reactions involving triazine derivatives.
-
Functionalization of aromatic structures (e.g., chlorination and hydroxymethylation).
-
Coupling reactions to introduce sulfanyl-acetamide moieties.
These steps typically employ catalysts like triethylamine and solvents such as ethanol or dimethylformamide (DMF), as seen in related triazole-based compounds .
Potential Applications
Pharmaceutical Research:
Compounds with similar structures have demonstrated activity against cancer cell lines and other diseases due to their ability to inhibit enzymes or bind to DNA . The presence of the chlorophenyl group and tricyclic core suggests possible anticancer or antimicrobial properties.
Material Science:
The compound's unique structure could make it suitable for applications in advanced materials or as a precursor for functionalized polymers.
Research Gaps and Future Directions
While the molecular structure and basic properties are documented, several gaps remain:
-
Biological Activity: Experimental studies are needed to evaluate its pharmacological potential.
-
Toxicology: Safety profiles must be established before considering therapeutic applications.
-
Physicochemical Data: Parameters like solubility, stability, and reactivity under various conditions require further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume